molecular formula C4HBrF3NO B1378506 3-Bromo-4-trifluoromethyl-isoxazole CAS No. 1824298-81-8

3-Bromo-4-trifluoromethyl-isoxazole

Cat. No.: B1378506
CAS No.: 1824298-81-8
M. Wt: 215.96 g/mol
InChI Key: OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions The presence of bromine and trifluoromethyl groups at the 3 and 4 positions, respectively, imparts unique chemical properties to this compound

Mechanism of Action

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 3-Bromo-4-trifluoromethyl-isoxazole with its targets would depend on the nature of these targets.

Biochemical Pathways

Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected by this compound would depend on its primary targets and mode of action.

Result of Action

Isoxazole derivatives are known to have various biological activities, including anticancer activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-trifluoromethyl-isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway . The interaction between this compound and GAPDH involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition disrupts the glycolytic pathway, thereby affecting cellular energy production and metabolic flux.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce autophagy and apoptotic cell death . The inhibition of GAPDH by this compound leads to a decrease in glycolytic flux, resulting in reduced ATP production and metabolic stress. This metabolic disruption triggers autophagy, a cellular process that degrades and recycles cellular components, and ultimately leads to apoptosis, or programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of GAPDH. The compound binds to the active site of the enzyme, preventing the binding of its natural substrate, glyceraldehyde-3-phosphate . This competitive inhibition results in a decrease in the catalytic activity of GAPDH, leading to a reduction in the production of ATP and other glycolytic intermediates. Additionally, the inhibition of GAPDH by this compound has been shown to affect gene expression, particularly genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and function, including sustained inhibition of GAPDH and prolonged induction of autophagy and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GAPDH activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These threshold effects highlight the importance of careful dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . The inhibition of GAPDH by this compound leads to a decrease in the production of glycolytic intermediates, affecting the overall metabolic flux. Additionally, the compound has been shown to interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is readily taken up by cells and distributed throughout the cytoplasm, where it interacts with its target enzymes. The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on GAPDH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its accumulation within the cytoplasm is sufficient to induce significant biochemical and cellular effects, including the inhibition of glycolysis and the induction of autophagy and apoptosis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-trifluoromethyl-isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-trifluoromethyl-isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-trifluoromethyl-isoxazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 2
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 3
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 4
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 5
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 6
3-Bromo-4-trifluoromethyl-isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.